1-Benzyl-5-methoxy-2-methyl-1h-indol-3-yl)-acetic acid
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Overview
Description
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds are characterized by an acetic acid moiety linked to the C3 carbon atom of an indole ring. This compound has a molecular formula of C19H19NO3 and a molecular weight of 309.36 g/mol .
Preparation Methods
The synthesis of 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzyl bromide.
Reaction Conditions: The key steps include alkylation, methylation, and acylation reactions. For instance, the benzylation of 5-methoxyindole can be achieved using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator due to its structural similarity to indole-3-acetic acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as phospholipase A2, influencing various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-acetic acid can be compared with other indole-3-acetic acid derivatives:
Similar Compounds: Examples include 1H-indole-3-acetic acid, 5-methoxyindole-3-acetic acid, and 2-methylindole-3-acetic acid.
Properties
CAS No. |
59283-35-1 |
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Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(1-benzyl-5-methoxy-2-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C19H19NO3/c1-13-16(11-19(21)22)17-10-15(23-2)8-9-18(17)20(13)12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,22) |
InChI Key |
ZEKCBTQHDTUHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
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